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Abstract
Epyrifenacil, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, demonstrates a

toxicological profile in mammals primarily characterized by hepatotoxicity and anemia resulting

from its mechanism of action. This technical guide provides a comprehensive overview of the

toxicological data for Epyrifenacil in mammalian species, with a focus on quantitative

endpoints, experimental methodologies, and the underlying biochemical pathways. The primary

active metabolite, S-3100-CA, is central to the observed toxicity. Notably, significant species

differences in sensitivity have been observed, with humans demonstrating lower susceptibility

than rodents. This document is intended to serve as a core resource for professionals in

research, drug development, and regulatory sciences.

Mechanism of Action
Epyrifenacil functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] In

mammals, PPO is a critical enzyme in the heme biosynthesis pathway, catalyzing the oxidation

of protoporphyrinogen IX to protoporphyrin IX (PPIX).[1][4] Inhibition of PPO leads to the

accumulation of protoporphyrinogen IX, which can auto-oxidize to PPIX. The accumulation of

PPIX, a potent photosensitizer, in tissues, particularly the liver, can lead to oxidative stress,

cellular damage, and subsequent toxicity. This disruption of the heme synthesis pathway also

results in decreased hemoglobin and erythrocyte production, leading to anemia.
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The proposed mode of action for Epyrifenacil-induced liver tumors in male mice is a porphyria-

mediated cytotoxicity pathway, which involves a sequence of key events: PPO inhibition,

porphyrin accumulation, hepatocellular injury, regenerative cell proliferation, and ultimately, the

development of liver tumors.

Epyrifenacil S-3100-CA
(Active Metabolite)

Metabolism

Protoporphyrinogen
Oxidase (PPO)

Inhibits

Protoporphyrin IX
(PPIX)Catalyzes

Hepatotoxicity
(Oxidative Stress,

Cell Damage)

Leads to

AnemiaLeads to

Protoporphyrinogen IX Substrate

HemeBiosynthesis

Click to download full resolution via product page

Caption: Mechanism of Epyrifenacil toxicity.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Studies in rats have shown that orally administered Epyrifenacil is well-absorbed

(approximately 73-74% of the dose) and rapidly metabolized. The parent compound is not

detected in plasma, tissues, or urine. The primary metabolic pathway involves the rapid

cleavage of an ester bond to form the active metabolite, S-3100-CA ((3-{2-chloro-4-fluoro-5-

[1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy}pyridin-2-

yloxy)acetic acid). This conversion is rapid across species, including rats, mice, and humans,

suggesting a significant first-pass effect.

S-3100-CA is the predominant metabolite found in plasma and is mainly distributed to the liver,

with concentrations 70-112 times higher than in plasma at a low dose in rats. Elimination of

radioactivity is rapid, primarily occurring through feces via biliary excretion within 48 hours.

There is evidence suggesting the involvement of organic anion-transporting polypeptides

(OATP) in the active transport of S-3100-CA into the liver and kidney.
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Caption: ADME workflow for Epyrifenacil.
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Toxicological Studies
Acute Toxicity
Epyrifenacil exhibits low acute toxicity when administered orally and dermally (EPA Toxicity

Category III) and via inhalation (EPA Toxicity Category IV). It is minimally irritating to the eyes

(EPA Toxicity Category III) and skin (EPA Toxicity Category IV) and is not a skin sensitizer.

Endpoint Classification Reference

Acute Oral Toxicity Low (EPA Category III)

Acute Dermal Toxicity Low (EPA Category III)

Acute Inhalation Toxicity Low (EPA Category IV)

Eye Irritation
Minimally irritating (EPA

Category III)

Skin Irritation
Minimally irritating (EPA

Category IV)

Skin Sensitization Not a sensitizer

Sub-chronic and Chronic Toxicity
Repeated administration of Epyrifenacil in laboratory animals has led to toxicological changes

related to PPO inhibition, namely hepatotoxicity and anemia.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study in Rodents

Species: Crl:CD(SD) rats and Crl:CD1(ICR) mice.

Administration: Dietary administration for 90 consecutive days.

Dose Levels (Rats): 0 (basal diet), 50, 300, and 800 ppm.

Dose Levels (Mice): 0 (basal diet), 5, 25, and 100 ppm.

Observations: Included clinical signs, body weight, food consumption, hematology, clinical

chemistry, and histopathology. Toxicokinetics were also assessed.
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Study Species
NOAEL

(ppm)

NOAEL

(mg/kg/day)

Observed

Effects
Reference

Chronic

Toxicity/Carci

nogenicity

Rat 200

Chronic: 9.1

(M), 10.9 (F);

Carcinogenici

ty: 8.3 (M),

9.5 (F)

Hepatocyte

single-cell

necrosis,

hepatocellula

r/sinusoidal

pigment, and

bile duct

hyperplasia in

females.

Carcinogenici

ty
Mouse 1 0.1 (M & F)

Non-

neoplastic

findings in the

liver.

Carcinogenicity
In a mouse carcinogenicity study, Epyrifenacil induced hepatocellular adenoma and

carcinoma in males. These tumors are considered to be attributable to a porphyria-mediated

cytotoxicity mode of action, which is not considered relevant to humans due to significant

quantitative toxicodynamic and toxicokinetic differences between mice and humans.

Epyrifenacil did not show carcinogenic potential in rats.

Genotoxicity
Epyrifenacil is not considered to present a genotoxic hazard. A comprehensive package of in

vitro (bacterial and mammalian cells) and in vivo (mouse micronucleus test) mutagenicity

studies showed no evidence of genotoxicity. The metabolites of Epyrifenacil also tested

negative in genotoxicity assays.

Experimental Protocol: In Vivo Mouse Micronucleus Test

Objective: To assess the potential of Epyrifenacil to induce chromosomal damage.
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Methodology: Epyrifenacil was administered to mice, and the incidence of micronucleated

polychromatic erythrocytes in bone marrow was evaluated.

Result: No significant increase in the incidence of micronucleated polychromatic erythrocytes

was observed.

Reproductive and Developmental Toxicity
Epyrifenacil is not a reproductive toxicant and is not teratogenic or fetotoxic in rats or rabbits.
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Study Species

NOAEL

(Maternal

Toxicity)

NOAEL

(Develop

mental

Toxicity)

NOAEL

(Reproduc

tive

Effects)

Observed

Effects

(Systemic

Toxicity)

Reference

Two-

Generation

Reproducti

on

Rat

100 ppm

(M: 5.57

mg/kg/day,

F: 10.31

mg/kg/day)

-

100 ppm

(M: 6.62

mg/kg/day)

, 300 ppm

(F: 22.63

mg/kg/day)

(highest

doses

tested)

Increased

liver

weights

with bile

duct

hyperplasia

,

hepatocell

ular

hypertroph

y, and

hepatocell

ular

necrosis in

F0 males;

mortality,

adverse

clinical

observatio

ns, and

changes in

body

weight and

food

consumptio

n in F1

generation.

Developme

ntal

Toxicity

Rat 20

mg/kg/day

200

mg/kg/day

(highest

dose

tested)

- Increased

liver weight

with

minimal

centrilobula
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r

hepatocyte

hypertroph

y, focal

subcapsula

r necrosis,

and

hematologi

cal deficits.

Endocrine Disruption
Based on the available toxicological database, Epyrifenacil is not considered to have any

endocrine-disrupting potential.

Human Risk Assessment
Significant species differences exist in the toxicity of Epyrifenacil, with humans being less

sensitive than rodents. This is attributed to both toxicodynamic and toxicokinetic differences:

Toxicodynamics: In vitro assays revealed an approximately tenfold weaker inhibition of PPO

by the active metabolite S-3100-CA in humans compared to rodents.

Toxicokinetics: Hepatic uptake of S-3100-CA is six- to thirteen-fold lower in humans than in

mice.

Physiologically based pharmacokinetic (PBPK) modeling, utilizing data from chimeric mice with

humanized livers, predicts that the Cmax and AUC of S-3100-CA in the human liver are

approximately four times lower than in mice. These quantitative differences support the

conclusion that the hepatotoxicity and liver tumors observed in mice are not relevant for human

risk assessment.
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Caption: Species differences in Epyrifenacil toxicity.

Conclusion
The toxicological profile of Epyrifenacil in mammals is well-characterized and directly linked to

its inhibition of protoporphyrinogen oxidase. The primary toxicities observed are hepatotoxicity

and anemia, driven by the active metabolite S-3100-CA. While high doses can induce liver

tumors in male mice, a weight of evidence analysis, supported by in vitro and in vivo data

including studies with humanized chimeric mice, indicates that the mode of action is not

relevant to humans due to significant quantitative differences in both toxicokinetics and

toxicodynamics. Epyrifenacil is not genotoxic, carcinogenic in rats, teratogenic, or a

reproductive toxicant at doses not associated with parental toxicity. This comprehensive

dataset provides a robust foundation for the human health risk assessment of Epyrifenacil.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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